4-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine
Overview
Description
4-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine is a heterocyclic compound that contains a thiophene ring, a thiadiazole ring, and a piperidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.
Mechanism of Action
- Piperidine derivatives often interact with various receptors, enzymes, or transporters. For instance, tenocyclidine (TCP) , a related piperidine derivative, acts as a non-competitive antagonist at the 3A-subunit of the NMDA receptor in humans .
Target of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
4-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiadiazole derivatives, including this compound, have been shown to inhibit certain enzymes involved in metabolic pathways . These interactions often involve binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity. Additionally, this compound may interact with proteins involved in cell signaling pathways, affecting their function and downstream effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, thiadiazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways and altering gene expression patterns. Furthermore, this compound may affect cellular metabolism by inhibiting key enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity and function . For instance, the compound may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, it may activate or inhibit signaling pathways by interacting with receptors or other signaling molecules, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For example, prolonged exposure to the compound may lead to the accumulation of degradation products, which could have different biological activities compared to the parent compound. Additionally, the compound’s effects on cellular function may vary over time, depending on factors such as concentration, exposure duration, and cellular context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low doses of the compound can have beneficial effects, such as inhibiting tumor growth or reducing inflammation . Higher doses may lead to toxic or adverse effects, including organ damage or systemic toxicity. It is essential to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, the compound may inhibit key enzymes in metabolic pathways, leading to the accumulation or depletion of specific metabolites. These changes can have downstream effects on cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters or binding proteins, affecting its localization and accumulation within specific cellular compartments . For example, it may be transported into cells via specific transporters or bind to intracellular proteins, influencing its distribution and activity.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine typically involves the formation of the thiadiazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of thiosemicarbazide with a suitable dicarbonyl compound to form the thiadiazole ring. This intermediate is then reacted with 2-thiophenecarboxylic acid to introduce the thiophene ring. Finally, the resulting compound is coupled with piperidine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The use of catalysts and solvents that enhance reaction efficiency and selectivity is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced to form dihydrothiadiazoles.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazoles.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
4-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials such as organic semiconductors and corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
- 4-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine
- 4-[5-(2-Pyridyl)-1,3,4-thiadiazol-2-yl]piperidine
- 4-[5-(2-Phenyl)-1,3,4-thiadiazol-2-yl]piperidine
Uniqueness
4-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can result in different biological activities and chemical reactivities compared to its analogs.
Properties
IUPAC Name |
2-piperidin-4-yl-5-thiophen-2-yl-1,3,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S2/c1-2-9(15-7-1)11-14-13-10(16-11)8-3-5-12-6-4-8/h1-2,7-8,12H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPSBMOYYQRFCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=C(S2)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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